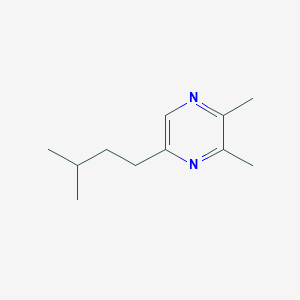

5-Isopentyl-2,3-dimethylpyrazine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18450-01-6 |

|---|---|

Molekularformel |

C11H18N2 |

Molekulargewicht |

178.27 g/mol |

IUPAC-Name |

2,3-dimethyl-5-(3-methylbutyl)pyrazine |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

OGUJUYCURMHXHG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(N=C1C)CCC(C)C |

Herkunft des Produkts |

United States |

Overview of Substituted Pyrazines As Key Heterocyclic Compounds in Scientific Disciplines

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). britannica.comwikipedia.org These structures are part of a larger family of compounds known as heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings. britannica.com When hydrogen atoms on the pyrazine (B50134) ring are replaced by other functional groups, such as alkyl groups, the resulting compounds are known as substituted pyrazines. researchgate.netnih.gov

The versatility of the pyrazine ring allows for a wide range of substitutions, leading to a vast number of derivatives with diverse chemical and physical properties. ontosight.airsc.org This structural diversity makes substituted pyrazines significant in numerous scientific disciplines. In medicinal chemistry, the pyrazine scaffold is a common feature in many biologically active compounds and is used in the synthesis of drugs. nih.govmdpi.com Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov In the food and fragrance industry, many pyrazines are valued for their distinct aromas and flavors, often described as nutty, roasted, or earthy. wikipedia.orgontosight.ai They are key components of the aroma of coffee, bread, and roasted nuts. researchgate.net Furthermore, pyrazines and their derivatives are utilized in materials science and as intermediates in the synthesis of agrochemicals. ontosight.aiontosight.ai

Significance of Alkylpyrazines in Contemporary Chemical Biology

Alkylpyrazines, a subclass of substituted pyrazines bearing one or more alkyl groups, are of particular interest in contemporary chemical biology. wikipedia.org These compounds are widespread in nature, being biosynthesized by plants, insects, and microorganisms. nih.govresearchgate.net In the realm of chemical biology, alkylpyrazines serve as important signaling molecules and are involved in various biological processes. For instance, they can act as semiochemicals, which are chemicals involved in communication between organisms. researchgate.net

The biological activity of alkylpyrazines is a growing area of research. Studies have shown that these compounds can influence cellular pathways and interact with biological targets such as enzymes and proteins. ontosight.ai Some alkylpyrazines have demonstrated antimicrobial and antifungal properties, making them potential candidates for the development of new preservatives. researchgate.netnih.govnih.gov For example, 2-isobutyl-3-methylpyrazine (B76351) has been explored as a potential preservative for meat products. mdpi.com The ability of alkylpyrazines to modulate biological systems has led to their investigation as potential therapeutic agents and as tools to probe biological functions. oup.com Researchers are also exploring their role in cellular communication and their potential applications in agriculture as environmentally benign pesticides. nih.gov

Contextualization of 5 Isopentyl 2,3 Dimethylpyrazine Within the Landscape of Pyrazine Research

Isolation and Characterization from Diverse Biological Sources

The identification of this compound from natural sources has been facilitated by advanced analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). This has allowed for its detection and characterization in a range of organisms and food products.

Endogenous Production by Microbial Species

Certain bacteria are known to produce a variety of alkylpyrazines through their metabolic processes. For instance, species of Bacillus, such as Bacillus subtilis, are capable of biosynthesizing various pyrazines, including dimethyl- and trimethyl-substituted pyrazines. nih.govresearchgate.net While direct evidence for the production of this compound by specific microbial strains is a subject of ongoing research, the established capability of bacteria to produce a wide array of alkylpyrazines suggests a potential microbial origin for this compound in certain environments. researchgate.net The biosynthesis in bacteria often involves precursors like amino acids (e.g., L-threonine) and sugars. nih.govresearchgate.net

Presence in Exocrine Secretions of Arthropods, notably Formicidae

Alkylpyrazines are notably present in the exocrine secretions of various ant species (family Formicidae), where they often function as alarm pheromones or components of trail pheromones. myrmecologicalnews.orgnih.gov While many studies on ant secretions have focused on other pyrazine isomers like 2,5-dimethyl-3-ethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607), the analysis of mandibular gland secretions in several Odontomachus ant species has revealed complex mixtures of trisubstituted alkylpyrazines. myrmecologicalnews.orgnih.govnih.gov Research on four Odontomachus species identified various 2-alkyl-3,5-dimethylpyrazines. nih.govresearchgate.net Specifically, in the case where the third substituent is an isopentyl group, the methyl groups have been found at the 2 and 5 positions of the pyrazine ring. nih.govresearchgate.net This highlights the importance of precise analytical methods to distinguish between positional isomers, which can have very similar mass spectra. nih.gov

Formation and Manifestation in Complex Food Matrices resulting from biological processes

The formation of this compound is well-documented in a variety of cooked and fermented foods. It is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. researchgate.netreading.ac.uk This reaction is responsible for the browning and characteristic flavors of many foods. The compound has been identified in products such as roasted sesame seed oil. thegoodscentscompany.com Fermentation processes, driven by microbial activity, can also lead to the formation of alkylpyrazines in food products like fermented soybeans (natto). nih.govresearchgate.net

Below is a table summarizing the occurrence of this compound and related alkylpyrazines in various biological sources.

| Biological Source Category | Specific Example | Compound(s) Identified | Primary Formation/Function |

| Microbial Species | Bacillus subtilis | Various alkylpyrazines (e.g., dimethyl-, trimethylpyrazines) | Endogenous biosynthesis |

| Arthropods (Formicidae) | Odontomachus species | Mixtures of trisubstituted alkylpyrazines, including isopentyl-dimethylpyrazines | Alarm pheromones, trail pheromones |

| Plants | Tea | Various alkylpyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) | Aroma compounds |

| Food Matrices | Roasted sesame seed oil | This compound | Maillard reaction |

| Food Matrices | Fermented foods (e.g., natto) | Various alkylpyrazines | Microbial fermentation |

| Food Matrices | Roasted foods | Various alkylpyrazines | Maillard reaction |

Spatial and Temporal Distribution Patterns in Natural Ecosystems

The spatial and temporal distribution of this compound in natural ecosystems is intrinsically linked to the life cycles and activities of the organisms that produce it. In the case of ants, the release of this compound as an alarm pheromone would be localized to areas of disturbance or threat to the colony and would be temporally sporadic. The concentration would be highest near the source and dissipate over time and distance. In plant systems, the emission of pyrazines can be influenced by factors such as diurnal cycles, plant age, and environmental stressors. For food matrices, the distribution is determined by the processing conditions, with higher concentrations found in areas subjected to greater heat or longer fermentation times.

Comparative Analysis of Isomeric Distribution in Biological Samples

The specific isomers of alkylpyrazines present in a biological sample can be highly informative. In ants, the isomeric composition of pyrazines in their glandular secretions can be species-specific. nih.gov For instance, research on Odontomachus ants revealed that while they all produce mixtures of trisubstituted alkylpyrazines, the specific isomers and their relative ratios vary between species. nih.govresearchgate.net A key finding in this research was the correction of previous misidentifications, emphasizing that when an isopentyl group is present as a substituent, the two methyl groups are located at the 2 and 5 positions of the pyrazine ring, not the 2 and 3 positions as might be assumed from mass spectral data alone. nih.govresearchgate.net This highlights the critical need for comparing analytical data with synthesized reference compounds to ensure accurate identification of isomers. nih.gov

The table below presents a comparative overview of different pyrazine isomers found in various biological contexts.

| Compound Name | Isomeric Structure | Common Biological Source(s) |

| This compound | Isopentyl group at position 5, methyl groups at 2 and 3 | Roasted sesame seed oil |

| 2-Isopentyl-3,5-dimethylpyrazine | Isopentyl group at position 2, methyl groups at 3 and 5 | Mandibular gland secretions of Odontomachus ants |

| 2-Ethyl-3,5-dimethylpyrazine | Ethyl group at position 2, methyl groups at 3 and 5 | Alarm pheromone in some ant species, various roasted foods |

| 2,5-Dimethylpyrazine (B89654) | Methyl groups at positions 2 and 5 | Fermented foods, roasted products |

| 2,3-Dimethylpyrazine (B1216465) | Methyl groups at positions 2 and 3 | Fermented foods, roasted products |

| Tetramethylpyrazine | Four methyl groups on the pyrazine ring | Fermented foods, some traditional medicines |

Microbial Biosynthetic Mechanisms

Microorganisms, particularly bacteria, are capable of synthesizing a diverse range of alkylpyrazines. researchgate.net The biosynthesis of this compound, while not as extensively studied as simpler pyrazines, is understood to follow the general principles of alkylpyrazine formation established for various microbial species. This process involves the selection of specific precursors, a series of enzymatic transformations, and is influenced by the metabolic framework of the producing microorganism.

The biosynthesis of the core pyrazine ring and its alkyl substituents relies on the availability and cellular flux of specific precursors, primarily amino acids and their metabolites.

Pyrazine Ring Precursors: The foundational pyrazine structure is typically formed from α-amino carbonyl compounds. L-threonine is a critical starting precursor in many bacteria, such as Bacillus subtilis. nih.gov Through enzymatic action, L-threonine is converted into key intermediates like aminoacetone. Two molecules of aminoacetone can then spontaneously condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the stable 2,5-dimethylpyrazine core. nih.gov

Isopentyl Group Precursor: The isopentyl (or 3-methylbutyl) side chain is derived from the amino acid L-leucine. Studies on related compounds have shown that the degradation of leucine (B10760876), likely through Strecker degradation pathways, produces 3-methylbutanal (B7770604) (isovaleraldehyde). This aldehyde can then be incorporated into the pyrazine structure. For instance, research has suggested that 2,5-dimethyl-3-(3-methylbutyl)-pyrazine can be formed from the reaction of precursors derived from lysine (B10760008) and leucine. researchgate.net

Metabolic flux analysis helps in understanding how central carbon metabolism funnels substrates towards these precursors. For example, enhancing the glycolytic pathway can increase the availability of intermediates that, along with amino acid-derived compounds, contribute to pyrazine synthesis. nih.gov

Table 1: Key Microbial Precursors for Alkylpyrazine Formation

| Precursor | Resulting Structural Moiety | Example Pyrazine Product(s) |

| L-Threonine | Aminoacetone (intermediate) | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine nih.gov |

| L-Leucine | Isopentyl group | 2,5-Dimethyl-3-(3-methylbutyl)-pyrazine researchgate.net |

| L-Alanine | Ethyl group | 2-Ethyl-3,5-dimethylpyrazine researchgate.net |

| D-Glucose | Carbonyls, Acetoin | 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5(3,6)-dimethylpyrazine nih.govnih.gov |

The microbial synthesis of alkylpyrazines is initiated by specific enzymatic reactions that create highly reactive intermediates.

A key enzyme in this process is L-threonine-3-dehydrogenase (TDH) . nih.gov This enzyme catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone . nih.gov Aminoacetone is a pivotal catalytic intermediate. Two molecules of aminoacetone can undergo a non-enzymatic, pH-dependent condensation to form 3,6-dihydro-2,5-dimethylpyrazine, which is then oxidized to the aromatic 2,5-dimethylpyrazine. nih.gov

For the formation of more complex pyrazines like this compound, the pathway involves additional intermediates. The synthesis of 2-ethyl-3,5(3,6)-dimethylpyrazine by Bacillus subtilis has been shown to proceed through the intermediates 2,3-pentanedione (derived from L-threonine and D-glucose) and aminoacetone (from L-threonine). nih.gov By analogy, the formation of the 2,3-dimethylpyrazine core of the target molecule likely involves similar acetoin-like or diketone intermediates, while the isopentyl group is incorporated via a leucine-derived aldehyde.

Several bacterial genera are known for their ability to produce alkylpyrazines, with Bacillus species being among the most studied.

Bacillus species: Bacillus subtilis is a well-documented producer of various alkylpyrazines and is considered "generally recognized as safe" (GRAS), making it suitable for producing food-grade additives. researchgate.netnih.gov Studies have demonstrated that different strains of B. subtilis isolated from fermented foods like natto can produce a wide array of pyrazines, including 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,3,5-trimethylpyrazine. researchgate.netnih.gov The production profile varies significantly between strains, indicating genetic diversity in the biosynthetic pathways. researchgate.net Research on B. subtilis has been crucial in elucidating the role of L-threonine and its conversion to aminoacetone as a central mechanism for forming the pyrazine core. nih.govnih.gov

Serratia species: Serratia marcescens is another bacterium identified as a producer of alkylpyrazines. researchgate.net While the specific pathways in Serratia are less detailed in the literature compared to Bacillus, their documented ability to synthesize these compounds points to conserved mechanisms of precursor condensation.

Table 2: Microorganisms Involved in Alkylpyrazine Biosynthesis

| Microorganism | Produced Pyrazines | Key Findings |

| Bacillus subtilis | 2,3-Dimethylpyrazine, 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5(3,6)-dimethylpyrazine | Utilizes L-threonine via L-threonine dehydrogenase to produce key intermediate aminoacetone. nih.govnih.govnih.gov |

| Bacillus licheniformis | Various alkylpyrazines | Detected in fermentation processes, contributing to flavor profiles. researchgate.netmdpi.com |

| Serratia marcescens | Various alkylpyrazines | Identified as a bacterial producer of alkylpyrazines. researchgate.net |

| Paenibacillus species | 2,6-bis(2-methylpropyl)-pyrazine | Found to produce pyrazines with larger alkyl substituents. mdpi.com |

To improve the yield of specific alkylpyrazines, metabolic engineering strategies are employed to redirect metabolic flux towards the desired product and away from competing pathways.

One effective strategy is the inactivation of competing enzymes . For example, the enzyme 2-amino-3-ketobutyrate coenzyme A ligase (KBL) catalyzes the breakdown of L-2-amino-acetoacetate (the product of TDH) into glycine (B1666218) and acetyl-CoA. By inactivating the gene for KBL, more L-2-amino-acetoacetate is available to be converted into aminoacetone, thereby increasing the production of 2,5-dimethylpyrazine. nih.gov

Another approach is the overexpression of key pathway genes . Enhancing the expression of the gene for L-threonine dehydrogenase (TDH) can increase the rate of the initial, rate-limiting step in the pathway. acs.org Furthermore, cofactor engineering, such as improving the intracellular availability of NAD⁺ (a required cofactor for TDH), can further boost the efficiency of the biosynthetic pathway. acs.org These strategies, while often demonstrated for simpler pyrazines, provide a clear framework for enhancing the production of more complex molecules like this compound by ensuring a high flux towards the necessary pyrazine core and providing an abundance of the specific side-chain precursor.

Abiotic Formation Pathways in Biological and Food Systems

Outside of direct microbial synthesis, this compound can be formed abiotically, most notably through the Maillard reaction, which is fundamental to the aroma of cooked and roasted foods. wikipedia.org

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occurs between amino compounds (amino acids, peptides) and carbonyl compounds (typically reducing sugars) upon heating. nih.gov This reaction is a primary source of alkylpyrazines in processed foods.

The formation of this compound via this pathway involves several key steps:

Formation of α-aminocarbonyls: The reaction is initiated by the condensation of a carbonyl group from a sugar with an amino group from an amino acid. Subsequent degradation and rearrangement reactions, including Strecker degradation, produce α-aminocarbonyl intermediates. For example, the reaction involving threonine or alanine (B10760859) can lead to the formation of aminoacetone or other amino ketones. nih.govdatapdf.com

Condensation and Dihydropyrazine Formation: Two molecules of an α-aminocarbonyl compound can condense to form a dihydropyrazine ring. For instance, two molecules of aminoacetone would form 2,5-dihydro-2,5-dimethylpyrazine.

Incorporation of the Isopentyl Group: The isopentyl side chain is incorporated through the Strecker degradation of leucine. This reaction produces the Strecker aldehyde 3-methylbutanal (isovaleraldehyde), CO₂, and ammonia (B1221849). reading.ac.uk The highly reactive 3-methylbutanal can then react with the dihydropyrazine intermediate.

Final Aromatization: The resulting substituted dihydropyrazine undergoes oxidation to form the stable, aromatic this compound. The ammonia generated during the Strecker degradation can also participate in pyrazine formation, serving as a nitrogen source. nih.gov

The specific pyrazines formed, and their relative abundance, depend on the types of amino acids and sugars present, as well as reaction conditions like temperature, pH, and water activity. nih.govdatapdf.com

Role of Fermentation Processes in Pyrazine Generation

Fermentation is a crucial pathway for the natural production of pyrazines, offering an alternative to chemical synthesis. nih.gov Various microorganisms, particularly bacteria from the Bacillus genus, are known to produce a range of alkylpyrazines. researchgate.net These microbes are instrumental in the development of characteristic nutty, roasted, and baked flavors in fermented foods like soybeans (natto) and traditional liquors. nih.govnih.gov

Strains such as Bacillus subtilis and Bacillus amyloliquefaciens have been identified as potent pyrazine producers. nih.govresearchgate.netmdpi.com The biosynthesis in these organisms often starts with amino acids and sugars from the fermentation substrate. nih.govnih.gov For instance, L-threonine is a key precursor for the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, where it is converted to the intermediate aminoacetone. nih.gov The condensation of two aminoacetone molecules can then lead to the formation of 2,5-dimethylpyrazine. nih.gov

While direct evidence for this compound is scarce, the mechanism for its formation would follow a similar logic. The isopentyl group would likely be derived from the amino acid leucine. The microorganism would metabolize leucine to form an α-aminoketone containing the isopentyl structure, which would then condense with another α-aminoketone derived from precursors like alanine or threonine to form the final this compound molecule. The specific enzymes and precise intermediates in this specific pathway remain an area for further research.

Table 1: Microorganisms and Precursors in Pyrazine Fermentation

| Microorganism | Produced Pyrazines | Precursors | Source |

|---|---|---|---|

| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | L-threonine, D-glucose | nih.govnih.gov |

| Bacillus amyloliquefaciens | Tetramethylpyrazine, 2,3,5-trimethylpyrazine | Distillers' grains, Wheat | nih.govmdpi.com |

| Corynebacterium glutamicum | Tetramethylpyrazine, Trimethylpyrazine, 2,3-dimethylpyrazine | Amino acids | researchgate.net |

| Serratia marcescens | 2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine | L-threonine | d-nb.info |

This table summarizes common microorganisms and their precursors for the fermentative production of various alkylpyrazines.

Influence of Thermal Processing Conditions on Pyrazine Formation Kinetics

Thermal processing is a primary driver of pyrazine formation in food, largely through the Maillard reaction. koreascience.krnih.gov This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures, generating a wide array of flavor compounds, including pyrazines. koreascience.krperfumerflavorist.com The formation of pyrazines is a final stage of the Maillard reaction, providing characteristic roasted and toasted aromas. koreascience.kr

The kinetics of pyrazine formation are highly dependent on several factors:

Temperature: Higher temperatures generally accelerate the Maillard reaction and subsequent pyrazine formation. researchgate.net For example, significant pyrazine production typically requires temperatures above 100°C. researchgate.net Studies have shown that as temperatures increase from 100°C to 140°C, the types and concentrations of pyrazines formed increase substantially. researchgate.net

Time: The duration of heating directly impacts the extent of the reaction and the yield of pyrazines. nih.gov

pH: The reaction environment's pH level can influence reaction pathways. Alkaline conditions have been shown to significantly increase the yield and variety of pyrazines compared to neutral conditions. researchgate.net

Precursors: The types of amino acids and sugars available determine the structure of the resulting pyrazines. nih.gov To form this compound, the amino acid leucine is the most probable precursor for the isopentyl group. The reaction would involve the Strecker degradation of leucine to form an aldehyde, which then participates in condensation reactions with α-dicarbonyl compounds (from sugar degradation) and an ammonia source (from other amino acids) to build the final substituted pyrazine. researchgate.net

Table 2: Effect of Temperature on Pyrazine Formation in a Model System

| Temperature (°C) | Methylpyrazine (μg/L) | 2,5-Dimethylpyrazine (μg/L) | 2,6-Dimethylpyrazine (μg/L) | Trimethylpyrazine (μg/L) |

|---|---|---|---|---|

| 100 | Not Detected | Trace | Not Detected | Not Detected |

| 110 | Slight Generation | Slight Generation | Not Detected | Not Detected |

| 120 | Increased | Increased | Increased | Increased |

| 140 | Significant Increase | Significant Increase | Significant Increase | Significant Increase |

This table illustrates the general trend of increased pyrazine formation with rising temperature, based on findings from thermal processing studies of Amadori rearrangement products. researchgate.net Exact concentrations vary based on the specific model system.

Intensive thermal processing of raw materials, such as the steaming of starchy plants, can lead to the formation of pyrazines like 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. researchgate.netrcin.org.pl Optimizing these thermal processes is crucial for controlling the flavor profile and quality of the final product. researchgate.netrcin.org.pl

Chemical Synthesis and Synthetic Route Development for 5 Isopentyl 2,3 Dimethylpyrazine

Methodologies for the Construction of the Pyrazine (B50134) Heterocycle

The formation of the pyrazine ring is a foundational step in the synthesis of its derivatives. Several classical and modern methods are employed, often tailored to achieve specific substitution patterns.

Condensation Reactions Involving Amines and Dicarbonyl Compounds

A prevalent and historical method for synthesizing pyrazines involves the condensation of 1,2-diamines with α-dicarbonyl compounds. researchgate.net This approach is straightforward and versatile, allowing for the preparation of various substituted pyrazines. The reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netyoutube.com Common oxidizing agents for this step include copper(II) oxide and manganese oxide. researchgate.net

For instance, the reaction of ethylenediamine (B42938) with a 1,2-diketone followed by oxidation is a classic example of this methodology. researchgate.netslideshare.net The choice of reactants allows for the introduction of substituents at various positions on the pyrazine ring. Symmetrical starting materials often yield the best results. researchgate.net However, the use of unsymmetrical dicarbonyl compounds and α-amino acid amides can lead to the formation of at least two isomeric products. researchgate.net

Another variation of this approach is the self-condensation of α-amino ketones. The Staedel–Rugheimer pyrazine synthesis, developed in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to produce an amino ketone, which then undergoes condensation and oxidation to form a pyrazine. wikipedia.org The Gutknecht pyrazine synthesis (1879) is also based on this self-condensation principle but differs in the method used to synthesize the α-ketoamine. wikipedia.org

Oxidative Cyclization Reactions in Pyrazine Synthesis

Oxidative cyclization reactions provide an alternative route to the pyrazine core. These methods often involve the oxidation of suitable precursors that subsequently cyclize to form the pyrazine ring. For example, diamines can be oxidized using agents like iodine or metal oxides to form pyrazine derivatives. biosynce.com The mechanism is thought to involve the formation of a radical intermediate through oxidation, followed by coupling and cyclization. biosynce.com

The choice of oxidizing agent is critical, with potassium permanganate, cerium(IV) ammonium (B1175870) nitrate, and silver oxide being commonly used. biosynce.com Additionally, the oxidative coupling of amines and aldehydes can be employed. In this process, an imine intermediate is formed, which is then oxidized and cyclized to yield the pyrazine ring. biosynce.com

Regioselective Alkylation Strategies for Substituted Pyrazines

Once the pyrazine ring is formed, regioselective alkylation is a key strategy for introducing specific alkyl groups, such as the isopentyl group in 5-isopentyl-2,3-dimethylpyrazine. The electron-deficient nature of the pyrazine ring influences the reactivity and regioselectivity of these reactions.

Direct C-H functionalization has emerged as a powerful tool. For example, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents has been successfully applied to the synthesis of pyrazine-containing natural products. mdpi.com Another approach involves the use of a blocking group to direct the alkylation to a specific position. For instance, a maleate-derived blocking group has been used to achieve C-4 alkylation of pyridines via a Minisci-type decarboxylative alkylation, a strategy that could be adapted for pyrazines. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used for the regioselective functionalization of pyrazines. For example, the Negishi cross-coupling of a pyrazine triflate with an organozinc reagent in the presence of a nickel catalyst allows for the regioselective synthesis of trialkylpyrazines. researchgate.net Similarly, an iridium-based catalyst has been used for the C-alkylation of a methyl group on various N-heteroaromatic compounds, including pyrazines, using alcohols as the alkylating agent. organic-chemistry.org

Development of Specific Synthetic Routes for this compound and its Positional Isomers

The synthesis of this compound (CAS 18450-01-6) specifically requires the strategic introduction of two methyl groups and one isopentyl group onto the pyrazine ring. nih.govnist.gov One common industrial approach involves the condensation of ethylenediamine with 2,3-butanedione (B143835) to form 2,3-dimethylpyrazine (B1216465), which is then alkylated. google.com

A patented synthetic method for 2,3-dimethylpyrazine involves reacting ethylenediamine with 2,3-butanedione in ethanol. google.com The resulting intermediate is then treated with potassium hydroxide (B78521) and a metal oxide catalyst, followed by heating to yield 2,3-dimethylpyrazine. google.com The subsequent alkylation would then introduce the isopentyl group.

The synthesis of positional isomers, such as 2,5-dimethyl-3-isopentylpyrazine, would require a different strategic approach. For example, a one-step synthesis of 2,5-dimethylpyrazine (B89654) derivatives has been developed using a gold-catalyzed reaction of an aldehyde with propargylamine. google.com By selecting the appropriate starting aldehyde, this method could potentially be adapted to synthesize various isomers.

Synthesis of Structural Analogues and Derivative Compounds

The synthesis of structural analogues of this compound, such as those with different alkyl substituents, can be achieved by modifying the synthetic routes described above. For example, using different α-dicarbonyl compounds or 1,2-diamines in the initial condensation step would lead to analogues with different substitution patterns on the pyrazine ring.

Furthermore, the development of new catalytic systems continues to expand the possibilities for synthesizing novel pyrazine derivatives. For instance, manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-dialkyl-substituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, offering a sustainable route to a variety of pyrazine analogues. nih.gov

The synthesis of derivative compounds can also be achieved through further functionalization of the pyrazine ring or its substituents. For example, benzylic oxidation of an alkyl-substituted pyrazine can introduce a carbonyl group, which can then be used as a handle for further chemical transformations, such as Grignard additions. mdpi.com

Advanced Analytical Methodologies for 5 Isopentyl 2,3 Dimethylpyrazine Characterization and Detection

Chromatographic Separation Techniques

Effective separation of 5-Isopentyl-2,3-dimethylpyrazine from a complex mixture of structurally similar compounds is a critical prerequisite for its accurate analysis. Gas chromatography (GC) is the premier technique for this purpose, with advanced configurations offering enhanced resolution.

The analysis of alkylpyrazines is often complicated by the existence of numerous positional isomers, which exhibit very similar mass spectra, making their individual identification by mass spectrometry alone practically unfeasible. nih.govresearchgate.net High-Resolution Gas Chromatography (HRGC), utilizing capillary columns with high theoretical plate numbers, is essential for the chromatographic separation of these isomers. The retention of a compound on a GC column is a characteristic physical property that, when standardized, can be used for identification. nih.gov

The Kovats Retention Index (RI) is a standardized measure of a compound's retention time, which helps in comparing results across different systems. researchgate.net The RI value is dependent on the specific stationary phase of the GC column used. For instance, this compound and its isomers will have distinct RI values on different columns, allowing for their differentiation. As an example, the retention indices for this compound and its isomer, 3-Isopentyl-2,5-dimethylpyrazine, vary based on the polarity of the column's stationary phase, which facilitates their separation and individual characterization. nih.govnih.gov

| Compound | CAS Number | Kovats Retention Index (Standard Non-Polar Column) | Kovats Retention Index (Standard Polar Column) |

|---|---|---|---|

| This compound | 18450-01-6 | 1320.1 | 1655 |

| 3-Isopentyl-2,5-dimethylpyrazine | 18433-98-2 | 1295 | 1628.2 |

This table illustrates how High-Resolution Gas Chromatography can distinguish between isomers based on their retention indices on different types of columns. Data sourced from PubChem. nih.govnih.gov

For exceptionally complex matrices where single-column HRGC may not provide adequate separation, multidimensional gas chromatography (MDGC) offers a powerful solution. A particularly effective iteration is comprehensive two-dimensional gas chromatography (GC×GC), often coupled with a time-of-flight mass spectrometer (TOF-MS). nih.gov This technique involves two different capillary columns connected in series. The effluent from the first column is trapped, focused, and then periodically injected onto the second, faster-separating column.

This process creates a two-dimensional chromatogram with significantly enhanced peak capacity and resolution, allowing for the separation of compounds that would co-elute on a single column. While specific studies on this compound using GCxGC are not widely detailed, the technique is well-established for the analysis of complex volatile fractions, such as those found in food and beverages, where numerous pyrazines are key aroma components. nih.gov

Mass Spectrometric Identification and Quantification

Following chromatographic separation, mass spectrometry (MS) provides the data necessary for the identification and quantification of this compound.

Gas chromatography is most commonly coupled with a mass spectrometer using an electron ionization (EI) source. In EI-MS, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a distinct fingerprint characterized by the mass-to-charge ratios (m/z) of the molecular ion and its various fragment ions. nih.govnist.gov

For this compound, the molecular ion ([M]⁺) appears at m/z 178. The fragmentation pattern is characterized by specific losses from the isopentyl side chain. The most abundant ion, or base peak, is observed at m/z 122, which corresponds to the loss of a C4H8 fragment (56 Da) via a McLafferty rearrangement. Other significant fragments are also present, providing a comprehensive pattern for identification. nih.govnist.gov

| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|---|

| Molecular Ion | 178 | [C11H18N2]⁺ | Confirms molecular weight |

| Fragment Ion | 135 | [M - C3H7]⁺ | Loss of a propyl radical |

| Base Peak | 122 | [M - C4H8]⁺ | Result of McLafferty rearrangement |

| Fragment Ion | 121 | [M - C4H9]⁺ | Loss of the isopentyl radical |

This table summarizes the characteristic electron ionization mass spectral data for this compound. Data sourced from NIST WebBook and PubChem. nih.govnist.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass measurements, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula.

The molecular formula of this compound is C₁₁H₁₈N₂. nih.gov Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical exact mass can be calculated. HRMS instruments can measure this mass with very low error (typically <5 ppm), providing strong evidence for the compound's identity and distinguishing it from other molecules that may have the same nominal mass but a different elemental composition.

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂ |

| Nominal Mass | 178 Da |

| Calculated Exact Mass | 178.146998583 Da |

This table shows the exact mass of this compound, a key parameter determined by High-Resolution Mass Spectrometry for unambiguous formula confirmation. Data sourced from PubChem. nih.gov

Tandem mass spectrometry (MS/MS or MS²) provides an even higher degree of certainty in structural elucidation and is particularly useful for quantifying low-level analytes in complex matrices. In a typical GC-MS/MS experiment, the first mass spectrometer (MS1) is set to isolate a specific precursor ion, which for this compound would typically be the molecular ion (m/z 178) or a major fragment ion.

This isolated precursor ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass spectrometer (MS2). This process creates a product ion spectrum that is specific to the selected precursor. For this compound, a common transition monitored in Multiple Reaction Monitoring (MRM) mode would be the fragmentation of the m/z 135 precursor ion to a specific product ion, or the transition from the molecular ion at m/z 178 to the base peak at m/z 122. nih.govnih.gov This high specificity minimizes matrix interferences and enhances detection sensitivity. nih.gov

Coupled Analytical Systems for Comprehensive Profiling

To achieve a thorough understanding of this compound in various matrices, coupled analytical systems are indispensable. These methods combine the separation power of gas chromatography with the identification capabilities of mass spectrometry and the sensory evaluation of olfactometry.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like this compound from intricate mixtures. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nist.gov

The National Institute of Standards and Technology (NIST) maintains a spectral library that includes the electron ionization mass spectrum of 2,3-dimethyl-5-isopentylpyrazine, which serves as a crucial reference for its identification. nist.gov The mass spectrum provides a fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification when compared against a known standard. This is particularly vital in the analysis of complex food and beverage matrices where numerous other volatile compounds are present.

However, the analysis of alkylpyrazines, including this compound, in complex samples like potato chips can be challenging due to co-elution with other matrix components. vscht.cz The use of advanced GC-MS techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS), can enhance separation and allow for the deconvolution of co-eluting peaks, leading to cleaner mass spectra and more reliable identification. vscht.cz

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | nih.gov |

| Molecular Weight | 178.27 g/mol | nih.gov |

| CAS Number | 18450-01-6 | nist.gov |

| NIST Number | 109597 | nih.gov |

While GC-MS provides structural information, Gas Chromatography-Olfactometry (GC-O) is employed to determine the sensory relevance of volatile compounds. In a GC-O system, the effluent from the gas chromatography column is split, with one portion directed to a mass spectrometer for identification and the other to an olfactometry port where a trained analyst can sniff the eluting compounds and describe their aroma characteristics.

Challenges in Isomeric Differentiation and Trace Analysis

A significant challenge in the analysis of this compound lies in its differentiation from its isomers and its detection at very low concentrations.

The chemical landscape of pyrazines is populated with numerous isomers that often possess similar mass spectra and chromatographic retention times, making unambiguous identification difficult. vscht.cz For example, isomers such as 2-isopentyl-3,5-dimethylpyrazine, 2-isopentyl-3,6-dimethylpyrazine, and 5-isobutyl-2,3-dimethylpyrazine (B1215905) have the same molecular weight and can exhibit similar fragmentation patterns in MS. thegoodscentscompany.comthegoodscentscompany.comfoodb.ca The differentiation between positional isomers, such as 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine, has proven to be a considerable analytical hurdle. vscht.cz Achieving baseline separation of these isomers often requires high-resolution capillary columns or multidimensional chromatography techniques. vscht.cz

Furthermore, many pyrazines are potent aroma compounds that are effective at trace levels, presenting a challenge for their detection and quantification. mdpi.com The inherent complexity and high volatility of these compounds require refined extraction and analytical methodologies to achieve the necessary sensitivity. mdpi.com The presence of a complex matrix can further complicate trace analysis by introducing interferences and suppressing the analyte signal. Therefore, method development often focuses on selective extraction techniques and the use of sensitive detectors to accurately measure these compounds at low concentrations.

Biological and Ecological Roles of 5 Isopentyl 2,3 Dimethylpyrazine As a Semiochemical

Interspecies Chemical Communication

Semiochemicals are vital for communication both within and between species. 5-Isopentyl-2,3-dimethylpyrazine has been identified as a participant in these complex chemical dialogues, particularly in the realm of insect societies and microbial interactions.

Function as Pheromones in Insect Social Structures

Pheromones are a class of semiochemicals that trigger a social response in members of the same species. Research into the chemical ecology of social insects has revealed the presence of this compound, also known by its IUPAC name 2,3-dimethyl-5-(3-methylbutyl)pyrazine, in the chemical arsenal (B13267) of certain ant species. nih.gov

A notable study on the endemic Madagascan ant, Eutetramorium mocquerysi, identified a blend of three pyrazine (B50134) compounds within the secretions of the poison gland used for laying recruitment trails. nih.gov One of these compounds was confirmed to be 2,3-dimethyl-5-(3-methylbutyl)pyrazine. nih.gov

Influence on Insect Behavior (e.g., trail following, alarm responses)

The primary function of recruitment trails in social insects is to guide nestmates to food sources or new nest sites. While 2,3-dimethyl-5-(3-methylbutyl)pyrazine was identified as a component of the trail pheromone of Eutetramorium mocquerysi, behavioral assays showed that it did not, on its own, elicit a trail-following response in the ants. nih.gov The active component that induced this behavior was found to be another pyrazine in the mixture, 2,3-dimethyl-5-(2-methylpropyl)pyrazine. nih.gov

However, the presence of 2,3-dimethyl-5-(3-methylbutyl)pyrazine in the poison gland secretion suggests a potential, yet unconfirmed, synergistic role. It is hypothesized that it may act in concert with the primary pheromone to enhance or modify the signal, a common phenomenon in the complex chemical communication systems of insects. nih.gov Further research is needed to elucidate the precise function of this compound in the behavioral repertoire of E. mocquerysi.

Table 1: Pyrazine Components in the Trail Pheromone of Eutetramorium mocquerysi

| Compound Name | IUPAC Name | Behavioral Activity | Potential Role |

| 2,3-dimethyl-5-(2-methylpropyl)pyrazine | 2,3-dimethyl-5-(2-methylpropyl)pyrazine | Elicits trail-following | Primary trail pheromone |

| This compound | 2,3-dimethyl-5-(3-methylbutyl)pyrazine | No independent trail-following activity | Possible synergist |

| 2,3-dimethyl-5-(2-methylbutyl)pyrazine | 2,3-dimethyl-5-(2-methylbutyl)pyrazine | Not reported | Unknown |

Mediating Microbial-Host Interactions

The biosynthesis of semiochemicals is not always the sole provenance of the host organism. A growing body of evidence points to the significant role of symbiotic microorganisms in producing chemical signals used by their hosts. While direct microbial production of this compound in an insect host has not been explicitly documented, the broader context of microbial involvement in pyrazine-based insect communication is well-established.

For instance, certain bacteria residing in the gut of insects are known to produce other pyrazine compounds that the insects then utilize as pheromones. beilstein-journals.org This suggests a plausible, though currently speculative, scenario where microbial symbionts could contribute to the pyrazine profile of insects like E. mocquerysi. Such interactions, where microbes produce behaviorally active compounds for their hosts, represent a sophisticated level of co-evolved inter-kingdom communication. beilstein-journals.org The investigation into the microbial associates of pyrazine-producing insects may, therefore, offer deeper insights into the origins of these semiochemicals.

Interactions with Chemosensory Systems

The perception of semiochemicals like this compound is mediated by specialized chemosensory systems, primarily the sense of smell. The interaction between the chemical signal and the organism's olfactory receptors is the first critical step in eliciting a behavioral or physiological response.

Mechanisms of Olfactory Receptor Ligand Binding and Activation

The detection of volatile compounds, including pyrazines, is initiated by their binding to olfactory receptors (ORs), which are typically G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. nih.gov The binding of a ligand, such as an alkylpyrazine, to an OR is thought to induce a conformational change in the receptor protein. nih.gov This change activates a cascade of intracellular signaling events, ultimately leading to the generation of an electrical signal that is transmitted to the brain for processing. nih.gov

While the specific olfactory receptors that bind this compound in insects have not yet been identified, research on other pyrazines in insects like Drosophila has shown that specific ORs exhibit high sensitivity to certain pyrazine structures. chemsrc.com In humans, a pyrazine-selective olfactory receptor, OR5K1, has been identified, highlighting the conserved nature of pyrazine perception across different species. researchgate.net The binding of pyrazines to these receptors is often characterized by interactions within a hydrophobic binding pocket, with the specificity of the interaction determined by the size, shape, and electronic properties of the pyrazine and the amino acid residues lining the pocket. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Olfactory Perception

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. In the context of olfaction, this relates to how variations in a molecule's structure affect its perceived odor and the intensity of that perception. For alkylpyrazines, both electronic and topological features have been found to contribute to their odor strength. nih.gov

The odor threshold, the minimum concentration of a substance that can be detected by the sense of smell, is a key parameter in SAR studies. A study investigating the odor thresholds of various pyrazine compounds in water reported a value of 6.00 ppm for this compound. researchgate.net This is relatively high compared to some other highly potent pyrazines, indicating a lower sensitivity of the human olfactory system to this specific compound. researchgate.net

The structure of the alkyl side chain plays a crucial role in determining the olfactory properties of pyrazines. The length, branching, and position of the alkyl group on the pyrazine ring all influence how the molecule interacts with olfactory receptors and, consequently, its odor character and threshold. nih.govresearchgate.net The isopentyl group in this compound, with its specific five-carbon branched structure, contributes to its unique olfactory profile. Further comparative studies with other pyrazines with varying alkyl substituents are essential to build a more comprehensive SAR model for this class of compounds.

Computational Modeling of Chemosensory Receptor-Ligand Dynamics

The interaction between semiochemicals, such as this compound, and chemosensory receptors is a critical first step in triggering a behavioral or physiological response in an organism. Computational modeling has become an indispensable tool for investigating these complex molecular interactions, providing insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow researchers to predict and analyze the binding of a ligand, like this compound, to its receptor at an atomic level.

Chemosensory receptors, particularly those involved in olfaction, are predominantly G-protein-coupled receptors (GPCRs). mdpi.com These receptors share a conserved structure characterized by seven transmembrane (7TM) α-helices that form a helical bundle. mdpi.com This structural motif is crucial for their function in signal transduction. However, resolving the precise three-dimensional structure of these membrane-bound proteins experimentally remains a significant challenge. mdpi.com

Computational methods, such as homology modeling, are frequently employed to generate structural models of chemosensory receptors. This approach relies on the known structures of related proteins as templates. Once a model of the receptor is built, molecular docking simulations can be performed to predict the binding mode and affinity of a ligand. These simulations explore the conformational space of both the ligand and the receptor's binding site to identify the most energetically favorable interaction.

For pyrazines and other semiochemicals, these models can help identify key amino acid residues within the receptor's binding pocket that are essential for ligand recognition. The insights gained from computational modeling can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. Understanding these receptor-ligand dynamics is fundamental to deciphering the specificity and sensitivity of chemosensory systems.

The signaling pathways initiated by the binding of a semiochemical to its receptor are also a subject of intense study. In vertebrates, the binding of a ligand to a vomeronasal receptor (V1R or V2R) typically activates a G-protein. This, in turn, triggers a cascade of intracellular events, often involving the activation of phospholipase C (PLC) and the production of second messengers like diacylglycerol (DAG) and inositol-1,4,5-triphosphate (IP3), ultimately leading to neuronal depolarization. mdpi.com While the specific pathways can vary, computational models contribute to a more comprehensive understanding of how the initial binding event is translated into a cellular response.

Broader Biological Effects

Microbial volatile organic compounds (mVOCs), including pyrazines like this compound, play a significant role in the intricate communication between microbes and plants. These volatile signals can act as inter-kingdom signals, influencing various aspects of plant physiology, from growth promotion to the induction of defense mechanisms. mdpi.comnih.gov

Bacteria that have coevolved with plants can establish beneficial or detrimental relationships, and mVOCs are key mediators in these interactions. mdpi.com For instance, certain bacterial volatiles can alter plant gene expression and signaling pathways, ultimately affecting plant growth and development. mdpi.com The effects of these volatiles can be dose-dependent. For example, studies with Bacillus amyloliquefaciens have shown that the concentration of emitted volatiles can determine whether plant growth is promoted or inhibited. nih.gov At high concentrations, certain pyrazines can act as plant growth-inhibiting volatiles (PGIVs), leading to reduced growth and the activation of defense responses, often associated with an increase in salicylic (B10762653) acid content. nih.gov Conversely, at lower concentrations, other volatiles may act as plant growth-promoting volatiles (PGPVs). nih.gov

Research has identified a wide array of mVOCs that can positively influence plant growth. For example, volatiles produced by bacteria associated with agaves and cacti have been shown to promote the growth of model plants like Arabidopsis thaliana and Nicotiana benthamiana, as well as the host plants themselves. researchgate.net These beneficial effects can manifest as increased biomass, enhanced root development, and higher chlorophyll (B73375) content. researchgate.net

The ability of mVOCs to modulate plant hormonal signaling pathways is a key mechanism underlying their effects on plant growth. mdpi.com For instance, some bacterial volatiles can interact with auxin and cytokinin signaling, which are crucial for regulating plant morphogenesis and development. mdpi.commdpi.com This complex interplay highlights the sophisticated nature of microbe-plant communication and the potential for harnessing these natural signals in agricultural applications.

The production of microbial volatiles such as pyrazines is not only significant for direct microbe-plant interactions but also has broader implications for ecosystem function, including nutrient cycling. Microorganisms in the soil and rhizosphere are central to the decomposition of organic matter and the transformation of essential nutrients into forms that are available to plants.

The composition of the microbial community, which can be influenced by the exchange of volatile signals, directly impacts these biogeochemical processes. For example, quorum sensing, a microbial communication process mediated by signaling molecules, can regulate the production of enzymes and other metabolites involved in nutrient acquisition. nih.govresearchgate.netdb-thueringen.de Pyrazine and pyrazinone compounds have been identified as key signaling molecules in various bacteria, controlling processes like biofilm formation and virulence, which can indirectly affect their role in the environment. nih.govresearchgate.netdb-thueringen.de

The release of pyrazines and other volatiles by soil microbes can also influence the behavior of other soil organisms, such as insects and nematodes, which are also involved in nutrient cycling through their feeding and burrowing activities. nih.gov Therefore, the production of this compound and related compounds by microorganisms is an integral part of the complex web of interactions that govern the functioning of terrestrial ecosystems.

Theoretical and Computational Investigations of 5 Isopentyl 2,3 Dimethylpyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. For 5-Isopentyl-2,3-dimethylpyrazine, these calculations can predict a variety of molecular descriptors that are crucial for assessing its stability and potential for chemical transformations.

Molecular Properties and Descriptors: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry of this compound. These calculations provide information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. Furthermore, electronic properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms in the pyrazine (B50134) ring are expected to be electron-rich centers, making them susceptible to electrophilic attack or coordination to metal ions.

Reactivity Indices: Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will behave in the presence of a biological receptor or another reactant. Local reactivity descriptors, like Fukui functions, can pinpoint the specific atoms within the molecule that are most likely to participate in a chemical reaction.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C11H18N2 | PubChem |

| Molecular Weight | 178.27 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | Computed by XLogP3 3.0 nih.gov |

| Topological Polar Surface Area | 25.8 Ų | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 nih.gov |

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. nist.gov For a molecule like this compound, which possesses a flexible isopentyl side chain, MD simulations are crucial for exploring its conformational landscape. nist.gov

Conformational Analysis: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule in a solvent environment (typically water) at a given temperature and pressure, researchers can observe the different conformations that the molecule can adopt. The isopentyl group can rotate around its single bonds, leading to a variety of spatial arrangements. Understanding this conformational flexibility is vital, as the specific conformation of the molecule can significantly influence its interaction with biological targets.

Energy Landscapes: The data from MD simulations can be used to construct a free energy landscape, which maps the stability of different conformations. nih.gov The most stable conformations correspond to the lowest energy regions on this landscape. By analyzing the transitions between different conformational states, it is possible to understand the dynamics and flexibility of the molecule. This information is particularly important for drug design, as a molecule may need to adopt a specific conformation to bind effectively to a receptor. sigmaaldrich.com

In Silico Prediction of Biological Interactions and Target Affinities

In silico methods are widely used to predict the biological activity of compounds by simulating their interactions with specific biological targets, such as proteins or enzymes. researchgate.netnih.gov For this compound, these methods can help identify potential therapeutic applications.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the case of this compound, docking studies could be performed against a variety of known protein targets. For example, given that some pyrazine derivatives have shown activity against kinases like PIM-1, docking this compound into the active site of such enzymes could reveal its potential as an inhibitor. researchgate.netbibliomed.org The results of docking studies are typically scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. These studies can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By comparing the structures of several active pyrazine derivatives, a common pharmacophore model can be developed. This model can then be used to screen large compound libraries to identify other molecules, including this compound, that fit the pharmacophore and are therefore likely to have similar biological activity.

| Target Protein Family | Potential Interaction Type | Key Interacting Residues (Example) | Predicted Affinity Range (kcal/mol) |

|---|---|---|---|

| Kinases (e.g., PIM-1) | Inhibition | Glu171, Glu121, Lys67 researchgate.net | -7.0 to -10.5 nih.gov |

| G-protein coupled receptors (GPCRs) | Agonism/Antagonism | Not Specified | -6.0 to -9.0 |

| Cytochrome P450 Enzymes | Inhibition/Metabolism | Not Specified | -5.0 to -8.5 |

Cheminformatics Approaches for High-Throughput Analysis of Pyrazine Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. youtube.com For pyrazine derivatives, cheminformatics approaches are essential for identifying structure-activity relationships (SAR) and for designing new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of pyrazine derivatives with known activities, various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated. Statistical methods are then used to develop a QSAR model that can predict the activity of new, untested pyrazine compounds based on their structural features. This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing.

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based methods, such as searching for molecules with similar properties to a known active ligand, or structure-based methods, like molecular docking. For pyrazine derivatives, virtual screening can accelerate the discovery of new lead compounds for various therapeutic targets.

Future Research Trajectories and Academic Significance of 5 Isopentyl 2,3 Dimethylpyrazine

Development of Sustainable Bioproduction Methodologies

The demand for natural flavoring agents is on the rise, driving research into sustainable methods for producing compounds like 5-isopentyl-2,3-dimethylpyrazine. elsevierpure.com Traditional chemical synthesis often involves harsh conditions and may not be environmentally friendly. nih.gov Biotechnological approaches, utilizing microorganisms or enzymes, offer a promising alternative. elsevierpure.com

Future research is expected to focus on:

Metabolic Engineering: Genetically modifying microorganisms, such as Escherichia coli or Bacillus subtilis, to enhance the production of pyrazines is a key area of investigation. nih.govacs.orgnih.gov This involves manipulating metabolic pathways to increase the availability of precursor molecules and the efficiency of biosynthetic enzymes. acs.orgyoutube.com For instance, research on E. coli has demonstrated that optimizing the supply of L-threonine and the cofactor NAD+ can significantly boost 2,5-dimethylpyrazine (B89654) production. acs.org

Fermentation Optimization: Developing cost-effective and efficient fermentation processes is crucial for industrial-scale production. This includes optimizing culture media, process parameters (e.g., temperature, pH, aeration), and downstream processing techniques. nih.gov

Enzymatic Synthesis: The use of isolated enzymes, such as aminotransferases, for the chemo-enzymatic synthesis of pyrazines is another promising avenue. d-nb.info This approach can offer high selectivity and milder reaction conditions compared to traditional chemical methods. d-nb.info

Unraveling Novel Biological Pathways and Functions

While the role of this compound as a flavor compound is well-established, its broader biological functions are less understood. Pyrazines, in general, are known to be involved in various biological processes. nih.gov

Future research directions include:

Microbial Metabolism: Investigating the microbial pathways involved in the synthesis and degradation of this compound can provide insights into its ecological role and potential for bioremediation. nih.gov

Pharmacological Activities: A growing body of research indicates that pyrazine (B50134) derivatives possess a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. tandfonline.comnih.gov Further studies are needed to explore the potential therapeutic applications of this compound and its derivatives.

Semiochemical-Pheromonal Roles: Some pyrazines act as semiochemicals, mediating interactions between organisms. nih.gov Research could explore whether this compound plays a role in insect communication or other ecological interactions.

Advancements in Ultra-Trace Analytical Techniques

The detection and quantification of trace-level flavor compounds like this compound in complex food matrices present a significant analytical challenge. nih.gov

Future advancements are likely to focus on:

Hyphenated Chromatographic Techniques: The use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) is essential for the accurate identification and characterization of volatile flavor compounds. studysmarter.co.ukstudysmarter.co.ukcassfood.com.au

Sample Preparation: Developing more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) and solvent-assisted flavor evaporation (SAFE), is crucial for isolating and concentrating trace volatile compounds from complex samples. cassfood.com.auslideshare.net

Exploration of Bio-Inspired Synthetic and Catalytic Applications

The unique chemical structure of pyrazines makes them valuable building blocks in organic synthesis. tandfonline.com

Future research could explore:

Novel Catalysts: The pyrazine ring can serve as a scaffold for the development of new catalysts for various chemical reactions. tandfonline.com

Bioactive Molecules: The synthesis of novel pyrazine derivatives with enhanced biological activities is an active area of research. tandfonline.comnih.gov This includes the development of new pharmaceuticals and agrochemicals. 24chemicalresearch.com

Functional Materials: Pyrazine-based compounds are being investigated for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. 24chemicalresearch.com

Deeper Insights into Chemosensory Coding and Receptor Specificity

Understanding how the olfactory system perceives and discriminates between different odorants is a fundamental question in neuroscience.

Future research in this area will likely involve:

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors (ORs) that bind to this compound is a key step in understanding its perception. nih.govjohnshopkins.edunih.govpnas.org Studies have begun to identify human ORs that respond to various pyrazines, such as OR5K1 and OR2AG1. nih.govchemcom.be

Combinatorial Coding: The perception of a specific odor is thought to arise from the activation of a unique combination of ORs. harvard.edu Research aims to decipher this combinatorial code and understand how the brain processes signals from multiple receptors to create a unified scent perception.

Structure-Activity Relationships: Investigating the relationship between the chemical structure of pyrazines and their interaction with olfactory receptors can provide valuable information for predicting the odor of novel compounds and for designing new flavor molecules. chemcom.be

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Isopentyl-2,3-dimethylpyrazine and its structural analogs?

- Methodological Answer : Pyrazine derivatives are synthesized via condensation reactions using precursors like amino acids or aldehydes. For example, 5-ethyl-2,3-dimethylpyrazine can be synthesized by reacting 1,2-diaminopropane with 2,3-pentanedione under mild conditions, yielding dihydropyrazine intermediates that are subsequently oxidized . Alternative routes involve multi-step reactions, such as the condensation of L-threonine derivatives with glucose, followed by cyclization and purification via column chromatography . Characterization typically employs UV-Vis, FT-IR, and NMR spectroscopy to confirm structural integrity .

Q. How are pyrazine derivatives characterized structurally in academic research?

- Methodological Answer : Structural elucidation relies on spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies substituent positions and electronic environments, while FT-IR confirms functional groups like C=N or C-H stretches . Gas Chromatography-Mass Spectrometry (GC-MS) quantifies volatile pyrazines in complex matrices (e.g., food systems), with retention indices matched to NIST databases for isomer discrimination . Density Functional Theory (DFT) calculations further validate molecular geometries and electronic properties .

Q. What experimental designs are used to evaluate the antimicrobial activity of alkylpyrazines?

- Methodological Answer : Antimicrobial efficacy is tested via broth microdilution assays. For instance, 5-isobutyl-2,3-dimethylpyrazine is dissolved in DMSO and serially diluted in bacterial suspensions (e.g., Listeria monocytogenes). Minimum Inhibitory Concentrations (MICs) are determined after 24-hour incubation. Synergistic effects with carriers like maltodextrin are assessed by lowering water activity on meat surfaces, followed by viable cell count reduction (e.g., 4-log reduction at 500 ppm) .

Advanced Research Questions

Q. How can isotopic labeling elucidate biosynthesis pathways of alkylpyrazines in microbial systems?

- Methodological Answer : Stable isotope tracing (e.g., ¹³C-glucose or ¹⁵N-L-threonine) identifies precursor incorporation. In Bacillus subtilis, labeled substrates are fed into cultures, and intermediates like aminoacetone or 2,3-pentanedione are extracted and analyzed via LC-MS/MS. Isotope enrichment patterns confirm pathway steps, such as the cyclization of 2,3-pentanedione with aminoacetone to form 2-ethyl-3,5-dimethylpyrazine (EDMP) .

Q. What explains the thermal stability and luminescent properties of Cu(I)-pyrazine coordination polymers?

- Methodological Answer : Coordination polymers like [(CuI)₂(2,3-dimethylpyrazine)₃] exhibit structural diversity based on ligand ratios. Thermogravimetric Analysis (TGA) reveals decomposition steps (e.g., ligand-rich precursors transforming into ligand-deficient polymers at 200°C). Luminescence arises from halide-Cu(I) interactions, with emission maxima shifting from 450 nm (CuCl) to 550 nm (CuI) due to metal-ligand charge transfer. Thermochromism is attributed to structural rearrangements upon heating .

Q. How are pyrazines quantitatively analyzed in fermented food matrices like Baijiu?

- Methodological Answer : Solid-Phase Microextraction (SPME) coupled with GC-MS quantifies pyrazines at trace levels. Calibration curves using internal standards (e.g., 2,3-diethyl-5-methylpyrazine-d₁₀) account for matrix effects. Odor Activity Values (OAVs) are calculated by dividing concentrations by sensory thresholds (e.g., 5-ethyl-2,3-dimethylpyrazine’s threshold of 1.2 µg/L). Multi-dimensional GC×GC-TOFMS enhances isomer resolution in complex samples .

Q. What strategies resolve contradictions in reported synthetic yields of pyrazine derivatives?

- Methodological Answer : Discrepancies arise from varying reaction conditions (solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, improving yields by 20% compared to conventional heating. Reaction monitoring via in-situ IR spectroscopy ensures intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.